molecular formula C13H12O3 B15302858 2-Hydroxy-3-(2-naphthyl)propanoic Acid

2-Hydroxy-3-(2-naphthyl)propanoic Acid

Cat. No.: B15302858
M. Wt: 216.23 g/mol
InChI Key: ZKBPQCNXIPSZNO-UHFFFAOYSA-N
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Description

2-hydroxy-3-(naphthalen-2-yl)propanoic acid is an organic compound with a molecular formula of C13H12O3 It is a derivative of propanoic acid, where a hydroxyl group and a naphthyl group are attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(naphthalen-2-yl)propanoic acid typically involves the reaction of naphthalene derivatives with propanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation of naphthalene with propanoic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-hydroxy-3-(naphthalen-2-yl)propanoic acid may involve large-scale Friedel-Crafts acylation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, amines, or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are frequently employed.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of halogenated, aminated, or ether derivatives.

Scientific Research Applications

2-hydroxy-3-(naphthalen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and naphthyl groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-2-(naphthalen-2-yl)propanoic acid
  • 2-(6-(3-hydroxy-2,2-dimethylpropoxy)naphthalen-2-yl)propanoic acid
  • ®-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride

Uniqueness

2-hydroxy-3-(naphthalen-2-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a hydroxyl group and a naphthyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-hydroxy-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C13H12O3/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12,14H,8H2,(H,15,16)

InChI Key

ZKBPQCNXIPSZNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)O

Origin of Product

United States

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